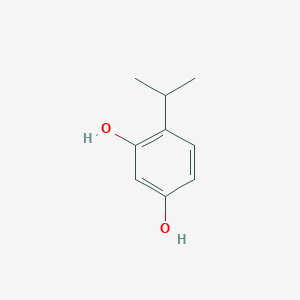

4-isopropylbenzene-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFVQIGQENWZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178070 | |

| Record name | 4-Isopropylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23504-03-2 | |

| Record name | 4-Isopropylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23504-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023504032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Isopropylresorcinol

Introduction

4-Isopropylresorcinol (4-IPR), systematically known as 4-propan-2-ylbenzene-1,3-diol, is a resorcinol derivative of significant interest in the pharmaceutical and cosmetic industries.[1][2] Its utility stems from its potent biological activities, including tyrosinase inhibition for skin lightening applications and heat shock protein 90 (Hsp90) inhibition, which presents a promising avenue for oncology research.[1][3][4][5] For researchers, scientists, and drug development professionals, a comprehensive understanding of its fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful formulation, stability testing, and ultimately, therapeutic efficacy are built.

This guide provides a detailed examination of the core physicochemical characteristics of 4-Isopropylresorcinol. We will move beyond a simple recitation of data, delving into the causality behind the selection of analytical methodologies and the implications of each property for drug development. The protocols described herein are grounded in internationally recognized standards, ensuring a self-validating system of scientific integrity.

Molecular and Structural Properties

The structure of 4-Isopropylresorcinol, featuring a benzene ring with hydroxyl groups at positions 1 and 3 and an isopropyl group at position 4, dictates its chemical behavior and biological interactions.[1]

Caption: 2D Chemical Structure of 4-Isopropylresorcinol.

Table 1: Chemical Identity and Properties of 4-Isopropylresorcinol

| Identifier/Property | Value | Source(s) |

| IUPAC Name | 4-propan-2-ylbenzene-1,3-diol | [6] |

| CAS Number | 23504-03-2 | [1][3][7] |

| Molecular Formula | C₉H₁₂O₂ | [1][3][4] |

| Molecular Weight | 152.19 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [1][4][7] |

| Melting Point | 105 °C | [3][7][8] |

| Boiling Point | 278.1 °C (at 760 mmHg); 114 °C (at 0.2 Torr) | [3][7][8][9] |

| Density (Predicted) | 1.116 ± 0.06 g/cm³ | [3][7][8] |

| pKa (Predicted) | 10.03 ± 0.18 | [3][7][8] |

| logP (XLogP3) | 2.5 | [6] |

Core Physicochemical Characterization

The following sections detail the critical physicochemical parameters of 4-IPR, their importance in a pharmaceutical context, and the authoritative methodologies for their determination.

Melting Point and Thermal Behavior

The melting point is a fundamental indicator of a crystalline solid's purity.[10] For 4-Isopropylresorcinol, a sharp melting point at 105 °C suggests a high degree of purity.[3][7][8] Impurities typically depress and broaden the melting range. In drug development, techniques like Differential Scanning Calorimetry (DSC) are preferred over simple capillary methods as they provide more comprehensive data, including enthalpy of fusion, which is vital for polymorphism screening and preformulation studies.

Expertise in Action: Why DSC is the Authoritative Choice While a simple melting point apparatus provides a transition temperature, it offers little else. DSC, however, quantifies the energy required to induce the phase change (endotherm). This is critical for several reasons:

-

Polymorph Detection: Different crystalline forms (polymorphs) of the same compound will have distinct melting points and enthalpies of fusion. Identifying the most stable polymorph is crucial for ensuring consistent solubility and bioavailability.

-

Purity Assessment: DSC can be used to estimate purity based on the van't Hoff equation, which relates the depression of the melting point to the mole fraction of impurities.

-

Formulation Compatibility: DSC is used to screen for potential interactions between the active pharmaceutical ingredient (API) and excipients by observing shifts in thermal events.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC) This protocol is adapted from the principles outlined in OECD Guideline 102.[10][11][12]

-

Instrumentation: Calibrated Differential Scanning Calorimeter equipped with a cooling accessory.

-

Sample Preparation: Accurately weigh 2-5 mg of 4-Isopropylresorcinol into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a controlled rate of 10 °C/min. A slower rate (1-2 °C/min) can be used for higher resolution of the melting event.

-

Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.

-

-

Data Analysis: Record the heat flow versus temperature. The melting point is determined as the extrapolated onset temperature of the melting endotherm. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).

Solubility Profile

Solubility is a gatekeeper property for bioavailability. A drug must possess adequate aqueous solubility to dissolve in gastrointestinal fluids for absorption. 4-Isopropylresorcinol is described as having limited solubility in water but is soluble in organic solvents.[1][2] Its sparing solubility in DMSO and slight solubility in methanol are also noted.[7][8] This profile is typical for a moderately lipophilic phenolic compound and has direct implications for formulation strategy, suggesting that techniques like co-solvency, salt formation (if applicable), or advanced delivery systems may be required for aqueous formulations.

Protocol: Water Solubility Determination (Flask Method) This protocol follows the "Flask Method" from OECD Guideline 105, suitable for substances with solubility > 10⁻² g/L.[6][7][8][9]

-

Principle: An excess amount of the solid is equilibrated with water at a constant temperature. The concentration of 4-IPR in the aqueous solution is then measured by a suitable analytical method, such as HPLC-UV.

-

Methodology:

-

Add an amount of 4-Isopropylresorcinol in excess of its expected solubility to a glass-stoppered flask containing a known volume of distilled water.

-

Place the flask in a constant temperature water bath or shaker, maintained at 20 ± 0.5 °C.

-

Stir the mixture for a sufficient time to reach equilibrium. A preliminary test should establish this, but 24-48 hours is typical.

-

After equilibration, allow the mixture to stand at the test temperature to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, centrifugation or filtration through a syringe filter (e.g., 0.45 µm PVDF) that does not adsorb the analyte is required.

-

Determine the concentration of 4-IPR in the aliquot using a validated HPLC-UV method.

-

Repeat the process until three successive measurements show no significant trend in concentration, confirming equilibrium has been reached.

-

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and governs the extent of ionization at a given pH. For 4-Isopropylresorcinol, the two phenolic hydroxyl groups are acidic. The predicted pKa of ~10.03 corresponds to the dissociation of the first, more acidic proton.[3][7][8] This value is critical because the ionization state of a molecule profoundly affects its solubility, lipophilicity, and ability to permeate biological membranes. A compound with a pKa of 10.03 will be predominantly in its non-ionized, more lipophilic form in the physiological pH range of the stomach and intestines, which generally favors absorption via passive diffusion.

Protocol: pKa Determination by Potentiometric Titration This method is a primary technique described in OECD Guideline 112.[5][13][14]

-

Principle: A solution of the substance in water is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is measured after each addition of titrant. The pKa is derived from the resulting titration curve.

-

Methodology:

-

Prepare a solution of 4-Isopropylresorcinol of known concentration (e.g., 0.01 M) in CO₂-free distilled water. A co-solvent like methanol may be used if aqueous solubility is too low, but its effect on the pKa must be considered and corrected for.

-

Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa.

-

Immerse the calibrated pH electrode and a stirrer into the sample solution, maintained at a constant temperature (e.g., 25 °C).

-

Titrate the solution with a standardized, carbonate-free strong base solution (e.g., 0.1 M NaOH) added in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. The computed XLogP3 value of 2.5 for 4-IPR indicates a favorable balance of hydrophilicity and lipophilicity, consistent with its potential for good oral absorption.[6] This value falls within the range often associated with successful drug candidates (Lipinski's Rule of Five suggests logP ≤ 5).

Protocol: LogP Determination by Shake Flask Method The Shake Flask method, detailed in OECD Guideline 107, is the gold standard for logP determination and is suitable for compounds with logP values between -2 and 4.[4][15][16]

-

Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.

-

Methodology:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the phases.

-

Prepare a stock solution of 4-IPR in pre-saturated n-octanol.

-

In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the n-octanol stock solution with a known volume of pre-saturated water. The volume ratios should be varied in different runs (e.g., 1:1, 2:1, 1:2 octanol:water).

-

Shake the vessel at a constant temperature (20-25 °C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Separate the two phases by centrifugation.

-

Determine the concentration of 4-IPR in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate P = C_octanol / C_water for each run.

-

The final value is reported as log₁₀(P). The results from at least three runs with different phase ratios should agree within ± 0.3 log units.

-

Stability Profile and Forced Degradation

Understanding a molecule's intrinsic stability is paramount for defining storage conditions, shelf-life, and developing a stable drug product. 4-Isopropylresorcinol is known to be sensitive to light and air, which is a common characteristic of phenolic compounds susceptible to oxidation.[14] It should be stored sealed in a dry place at room temperature.[3][5][7][8]

To proactively identify potential degradation products and establish degradation pathways, forced degradation (stress testing) studies are mandated by regulatory bodies like the ICH.[17][18] These studies subject the API to conditions more severe than those used for accelerated stability testing.

Caption: Workflow for a Forced Degradation Study.

A typical forced degradation study for 4-IPR would involve the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 80°C).

-

Photodegradation: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

The goal is to achieve 5-20% degradation. The stressed samples are then analyzed by a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the degradation products.

Mechanism of Action: A Physicochemical Perspective

The biological activity of 4-IPR is directly linked to its chemical structure.

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme central to melanin synthesis.[19] Resorcinol derivatives are potent inhibitors. The mechanism is believed to be a form of suicide inactivation, where 4-IPR acts as a substrate for the enzyme's monooxygenase activity.[20][21] This leads to the formation of a reactive hydroxy-ortho-quinone intermediate, which results in the irreversible elimination of a copper atom from the enzyme's active site, thereby inactivating it.[20][21]

Caption: Mechanism of Tyrosinase Suicide Inactivation by 4-IPR.

Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive cancer cell growth.[3][22] Hsp90 inhibitors typically bind to the ATP-binding pocket in the N-terminal domain of Hsp90.[1][22] This competitive inhibition blocks the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent degradation of client proteins by the proteasome, ultimately inducing apoptosis in cancer cells.[1]

Caption: Hsp90 Inhibition Leading to Client Protein Degradation.

Conclusion

The physicochemical properties of 4-Isopropylresorcinol define its potential and its challenges as a therapeutic agent. Its favorable lipophilicity and predicted pKa suggest good potential for oral bioavailability. However, its limited water solubility and sensitivity to oxidative degradation are critical hurdles that must be addressed through careful formulation and packaging design. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists engaged in the development of 4-IPR, ensuring that decisions are guided by a robust understanding of its fundamental chemical nature.

References

-

ChemBK. (2024). 4-isopropylresorcinol. [Link]

-

Wikipedia. (n.d.). Hsp90 inhibitor. [Link]

-

Capot Chemical. (n.d.). 23504-03-2 | 4-Isopropylresorcinol. [Link]

-

OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Isopropylresorcinol. PubChem Compound Database. [Link]

-

Tolborg, S. et al. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review. ResearchGate. [Link]

-

ResearchGate. (n.d.). Summary of tyrosinase inactivation by resorcinol derivatives. [Link]

-

Pearl, L. H. (2009). Mechanisms of Hsp90 regulation. PMC. [Link]

-

Kolbe, L. et al. (2022). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. Chemistry & Biodiversity. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (1995). Test No. 102: Melting Point/ Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. [Link]

-

Synapse. (2023). What are HSP90 inhibitors and how do you quickly get the latest development progress?[Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

Regulations.gov. (2005). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. [Link]

-

Biotecnologie B.T. Srl. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]

-

ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

-

ResearchGate. (n.d.). HPLC linearity curve for resorcinol. [Link]

-

Analytice. (2020). OECD n°102: Melting point/Melting interval. [Link]

-

Stratford, M. R. L. et al. (2013). Mechanistic studies of the inactivation of tyrosinase by resorcinol. ResearchGate. [Link]

-

Stratford, M. R. L. et al. (2013). Mechanistic studies of the inactivation of tyrosinase by resorcinol. PubMed. [Link]

-

Phytosafe. (n.d.). OECD 112. [Link]

-

OECD. (2015). OECD GUIDELINES FOR TESTING OF CHEMICALS. [Link]

-

ResearchGate. (2025). Chemical synthesis and tyrosinase inhibitory activity of resorcinol alkyl glucosides, hydroxyalkyl resorcinols, and alkyl resorcinols. [Link]

-

Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [Link]

-

Ghosh, A. et al. (2015). Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. PMC. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]

-

Kim, H. J. et al. (2020). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC. [Link]

-

ResearchGate. (2021). Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4-n-Butyl Resorcinol in Lipid Nanoparticles. [Link]

Sources

- 1. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. oecd.org [oecd.org]

- 16. biotecnologiebt.it [biotecnologiebt.it]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mechanistic studies of the inactivation of tyrosinase by resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]

biological activity of 4-(1-methylethyl)-1,3-benzenediol

An In-Depth Technical Guide to the Biological Activities of 4-(1-Methylethyl)-1,3-benzenediol (4-Isopropylresorcinol)

Introduction

4-(1-methylethyl)-1,3-benzenediol, more commonly known as 4-isopropylresorcinol, is a synthetic alkylresorcinol, a class of phenolic lipids.[1] Structurally, it is characterized by a resorcinol (1,3-dihydroxybenzene) backbone with an isopropyl group at the 4-position.[2] This compound has garnered significant interest in the pharmaceutical and cosmetic industries due to its diverse and potent biological activities. Initially recognized for its potent inhibition of tyrosinase, the key enzyme in melanin synthesis, its applications in dermatology for treating hyperpigmentation are well-explored.[2][3] However, emerging research has revealed a much broader pharmacological profile, including significant anticancer, antioxidant, and potential anti-inflammatory and antimicrobial properties.[2][4][5]

This technical guide offers drug development professionals, researchers, and scientists a comprehensive overview of the core biological activities of 4-isopropylresorcinol. It synthesizes current knowledge on its mechanisms of action, presents key quantitative data, and provides detailed experimental protocols to enable further investigation and application.

| Physicochemical Properties of 4-Isopropylresorcinol | |

| Synonyms | 4-Isopropylbenzene-1,3-diol, 2,4-Dihydroxy-1-isopropylbenzene[2] |

| CAS Number | 23504-03-2 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | White to off-white crystalline solid or powder[2][4] |

| Melting Point | ~105 °C[6] |

| Boiling Point | 114 °C at 0.2 Torr[6] |

| Solubility | Limited solubility in water; soluble in organic solvents like DMSO and Methanol[2][6] |

Section 1: Anticancer and Antitumor Activity

Recent investigations have highlighted 4-isopropylresorcinol and its derivatives as promising scaffolds for novel anticancer agents. The primary mechanism underpinning this activity is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins.[4]

Mechanism of Action: Hsp90 Inhibition

Hsp90 is an ATP-dependent chaperone that is overexpressed in many cancer cells. It plays a crucial role in folding, stabilizing, and preventing the degradation of a wide array of "client" proteins that are essential for tumor growth, proliferation, and survival. These clients include key signaling molecules like Akt, EGFR, and KRAS.

By binding to the ATP-binding pocket of Hsp90, 4-isopropylresorcinol-based inhibitors block its chaperone function. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins. The downstream consequences are profound: disruption of critical cell signaling pathways, induction of cell cycle arrest, and ultimately, apoptosis (programmed cell death). Studies have shown that 4-isopropylresorcinol can arrest non-small cell lung cancer cells in the G1 phase of the cell cycle and enhance their sensitivity to other therapies.[4]

Signaling Pathway Visualization

Caption: Hsp90 inhibition by 4-isopropylresorcinol derivatives.

Quantitative Data: Antiproliferative Activity

Derivatives of the 4-isopropylresorcinol scaffold have demonstrated potent antiproliferative activity across various cancer cell lines.

| Compound | Cell Line | Cancer Type | GI₅₀ (μM) | Reference |

| Compound 6b¹ | A549 | Non-small cell lung cancer (KRAS mutant) | 0.07 | |

| Compound 6b¹ | H1975 | Non-small cell lung cancer (EGFR T790M mutant) | 0.05 | |

| Compound 6b¹ | HCT116 | Colorectal Cancer | 0.09 | |

| Compound 6b¹ | MDA-MB-231 | Breast Cancer | 0.09 | |

| ¹(N-ethyl-2,4-dihydroxy-5-isopropyl-N-(pyridin-3-yl)benzamide) |

Experimental Protocol: In Vitro Antiproliferative MTT Assay

This protocol outlines a standard procedure to assess the cytotoxic effects of 4-isopropylresorcinol on a cancer cell line like A549. The causality is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals, a reaction that is proportional to the number of living cells.

-

Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer. Seed 5,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of 4-isopropylresorcinol in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Section 2: Tyrosinase Inhibition and Hyperpigmentation Control

4-isopropylresorcinol and its structural analog 4-n-butylresorcinol are best known for their potent skin-lightening effects, which stem from their ability to directly inhibit tyrosinase.[2][3] This activity makes them highly valuable ingredients in cosmetic and dermatological formulations for managing hyperpigmentary disorders.

Mechanism of Action: Direct Tyrosinase Inhibition

Melanin, the primary pigment determining skin color, is produced in melanocytes through a process called melanogenesis. Tyrosinase is the rate-limiting enzyme in this pathway, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.

4-alkylresorcinols act as competitive inhibitors of tyrosinase.[7] Their resorcinol structure mimics the phenolic structure of tyrosine, allowing them to bind to the enzyme's active site. This binding prevents the natural substrate from accessing the enzyme, thereby halting the melanin production cascade.[8] Studies have shown that this direct inhibition is the primary mechanism for its hypopigmentary effect, as it does not appear to significantly alter signaling pathways that regulate the expression of the tyrosinase gene, such as the ERK or Akt pathways.[7]

Melanogenesis Pathway Visualization

Caption: Inhibition of the melanogenesis pathway by 4-alkylresorcinols.

Comparative Efficacy Data

The inhibitory potency of 4-n-butylresorcinol (a close analog) on human tyrosinase and melanin production significantly surpasses that of other common skin-lightening agents.

| Compound | Human Tyrosinase IC₅₀ | Melanin Production IC₅₀ (MelanoDerm™) | Reference |

| 4-n-Butylresorcinol | 21 µmol/L | 13.5 µmol/L | [3][9] |

| Hydroquinone | ~4400 µmol/L | < 40 µmol/L | [3][9] |

| Kojic Acid | ~500 µmol/L | > 400 µmol/L | [3][9] |

| Arbutin | ~6500 µmol/L | > 5000 µmol/L | [3][9] |

Experimental Protocol: In Vitro Tyrosinase Activity Assay

This spectrophotometric assay quantifies tyrosinase activity by measuring the rate of dopaquinone formation, which is a colored product. The choice of L-DOPA as a substrate is causal, as its oxidation is a direct measure of the enzyme's catalytic function that inhibitors aim to block.

-

Reagent Preparation:

-

Phosphate Buffer: 50 mM, pH 6.8.

-

Mushroom Tyrosinase: 1000 U/mL solution in phosphate buffer.

-

Substrate: 2.5 mM L-DOPA solution in phosphate buffer.

-

Test Compound: Prepare a 10 mM stock of 4-isopropylresorcinol in DMSO and create serial dilutions in phosphate buffer.

-

-

Assay Setup (96-well plate):

-

To each well, add 40 µL of phosphate buffer.

-

Add 20 µL of the test compound dilution (or buffer for control).

-

Add 20 µL of the tyrosinase solution.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the L-DOPA substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes. The rate of increase in absorbance corresponds to the rate of dopaquinone formation.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value.

-

Section 3: Antioxidant Properties

The resorcinol moiety, with its two hydroxyl groups on a benzene ring, endows 4-isopropylresorcinol with inherent antioxidant properties.[2] This capability is crucial, as oxidative stress is implicated in numerous pathologies, from skin aging to neurodegeneration and cancer.

Mechanism of Action: Free Radical Scavenging

Antioxidants function by neutralizing reactive oxygen species (ROS), such as the superoxide radical (O₂⁻) and hydroxyl radical (•OH). The phenolic hydroxyl groups in 4-isopropylresorcinol can donate a hydrogen atom to a free radical, stabilizing the radical and terminating the damaging chain reaction. The resulting phenoxy radical is relatively stable due to resonance delocalization across the aromatic ring, making the parent molecule an effective radical scavenger.[10] While some alkylresorcinols may not show potent activity in simple chemical assays like DPPH, they have been shown to effectively inhibit lipid peroxidation and protect cells from oxidative DNA damage.[11]

Experimental Workflow: DPPH Radical Scavenging Assay

Caption: Workflow for the DPPH antioxidant activity assay.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep purple color.

-

Prepare a stock solution of 4-isopropylresorcinol in methanol and create serial dilutions (e.g., 10 to 500 µg/mL).

-

Prepare a similar set of dilutions for a positive control, such as Ascorbic Acid or Trolox.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each compound dilution to respective wells.

-

Add 100 µL of the methanolic DPPH solution to all wells.

-

Prepare a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes. In the presence of an antioxidant, the purple color of the DPPH radical will fade to yellow.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(A_blank - A_sample) / A_blank] * 100

-

Where A_blank is the absorbance of the blank control and A_sample is the absorbance of the test compound.

-

-

IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Section 4: Other Potential Biological Activities

While less extensively studied for 4-isopropylresorcinol specifically, the broader class of alkylresorcinols exhibits other important biological activities, suggesting promising avenues for future research.

-

Anti-inflammatory Effects: Related compounds like 4-hexylresorcinol have been shown to possess significant anti-inflammatory properties.[5] Mechanistic studies indicate they can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-1β and inhibit the NF-κB signaling pathway, a central regulator of inflammation.[5][12] This suggests 4-isopropylresorcinol could be investigated for inflammatory skin conditions or other inflammatory disorders.

-

Antimicrobial Properties: Alkylresorcinols are known to have broad-spectrum antimicrobial activity.[1] They can incorporate into the cell walls of microorganisms, disrupting membrane integrity.[1] While Gram-positive bacteria are often more susceptible, activity has been demonstrated against Gram-negative bacteria, yeasts, and fungi.[13][14] This opens the possibility of using 4-isopropylresorcinol as an antiseptic or preservative agent.

Conclusion

4-(1-methylethyl)-1,3-benzenediol is a multifunctional molecule with a robust and expanding profile of biological activities. Its well-established role as a potent tyrosinase inhibitor provides a strong foundation for its use in dermatology. Furthermore, its compelling anticancer activity via Hsp90 inhibition presents a valuable scaffold for oncological drug development. Complemented by its antioxidant capacity and the promising anti-inflammatory and antimicrobial properties characteristic of its chemical class, 4-isopropylresorcinol stands out as a versatile compound. Further research, particularly in vivo and clinical studies, is warranted to fully elucidate its therapeutic potential and translate these profound biological activities into novel treatments for a range of human diseases.

References

- A kind of synthetic method of 4-isopropyl resorcinol. Patsnap Eureka. [URL: https://vertexaisearch.cloud.google.

- Synthesis method of 4-isopropylresorcinol. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETvvcUbRGlwg5UjKgcwqsqAtZVq4hkZCBvchOHHPN5rvgIufqLqdscfXlhlTfbB84ZDlZm0rtOjs_2cpmFq0NwdegGYtvUtzgBGeWSTsxvOI3dfrD6qsMBSkmwI_KShtR3tS_5l9sg0Mx7kjo=]

- 4-Isopropylresorcinol. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPDoNp6mp9OLuXX_dKcPaOxws8ygZ0ivHLAHfPyyLTh4hgC-ZJXmZnYS7SiC9Y_zVYXGDn0kwucTar8TBXk_kxTJ4W95xJnr69DlR2rEroB4oW6XB0m47qp0WoE8E5Gaz3KAV5AES_AIY_sc9lrYiaw8dum9mrsNDrurZUkWY=]

- CAS 23504-03-2: 4-Isopropylresorcinol. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcY93SooKTUIUSZKZsU2ABLwb96e2N9EZ3hfN8MLzjH6CuAnNHkHLHBK_QbGyVWcatM8WMVWz9d6P2PKuAJZ8Xe8qTYvBWzqVDFeVFQ0ppEj6fm_rsBooer6aZAcVtBHcN5pE=]

- Ring-opening of five-membered heterocycles conjugated 4-isopropylresorcinol scaffold-based benzamides as HSP90 inhibitors suppressing tumor growth in vitro and in vivo. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAyAi9musfWyPEfxgm3RhgLC-0NZhxfMt5IJTDrajX_aI7fPqcpL_XN32Rc8k43vyUXZ_g-XVVnLaEzw1VKlR7609BMODX8VZ6XBitha3nLW7vJuVIYIj2OUMqAM5eeASCTZ-ABGpb93fxobwYoKt5ajrKArvchPRz5ZH_Czc4VxcOMq7HuVzbvLckWYNMH9sZEjnWBZOqpNjWjYODVtKiXr5xACcvYIxV7s-7Z6LfUzCg_eDdmPdPNd8Obn-xR9SVlXskxNZT06wXw4DdKlvO_YhVeyzOjQ7QKGawSi-tZZhfgF0AUyfoHla8vZod7SFGxcV8TlGzzO6TmrFehVcuayzSZf9SrYMiKSVhZplDgmh3avCg==]

- 4-Isopropylresorcinol | 23504-03-2. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiCOHUiKE7JCiOgNFMwz-_u6rOlUdY2SwMUOOpmv63SW6qhlIeS0ByIAVGwyc7kOpR4V5uR_bFORAIAcYQYN7KUckMWvnuI8db6QWmXTuGML3jQ15wx2L3RqPOoW_AWcqLWTibqQdG0MzLdfFLdn8b3O0W_5QOdTSb7TS2YKE=]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcu_TaLG2yO9B-SQ181JhhwBlvjkmMbgCVu1J3C9dobVA247JuO6hU-LqbCEcY_TgTSAd1ON4NzE4w7HGDafxGho1ciVn0qmJGTp3DYyrnzrzWgKDHrCibHi5kf3MjrDS1bflA1PBu25NDsyiW]

- Effects of certain resorcinol derivatives on the tyrosinase activity and the growth of melanoma cells. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECavU7iNX_JtLrz2O-R-mncu_vWK5sbBSexTNS9UeErh9zN7yytiebr2cdQbmwt6Q1Ajb326SLhDg2fzScfcol5ouQsKuPb_hjMOOUuSjOWX_7TF-LVLSZCKTTgh2JUN7Cmas=]

- Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDk2Gd6LxNxdZnXTjNm7PKAHOttoXirelgG6rHM0MAoB_Hpkr6Obmfo_2cGGLU15AYxWC3XTw9DuFvG2jjcn7gHp7hwYMFM6Z7Va_ZB0luU1_o13CnZ1_npK4Kea8fxYB5VlvF]

- Method for synthesizing 4-alkylresorcinol by solvent-free system. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxO8QTqHdQZPC8jP91DETN2-AmTNBLxLeWSfG-a2KwpMEWcovCe9uLsgOFWrseBgKxdyndQyklP7-oO_mx3nEclhTmjED1fMJ9XaaX78N0bAdOWltW2PZ5RqmTKnqtvthdkcn91lsh2xJHX90=]

- 4-isopropylresorcinol CAS#: 23504-03-2. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYq1HflNpEjdtzXIoz1n6VsBMqiOhjCpeJ7vZchdjKaSIIZEVzDk7uHGeIxqjvuTcx-xmLJDpaUXy1m35ith9Wi6sASkL01E2KbwvSpsE7xxYM-MJb-4TVhqX-MOtKXCxccggn3b5Pidw2M9uo0yur6M0AMLmwaWRMr03JiPTp]

- 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHld5eMhliYoj_afo4vm7Wx0SHf_yrL1KnDMhQ24oq-YdOQKDVBnrrQTe5LUqmKbqeFb3YK2sGt7uiwfvGHBQsbsiREqgeyCOkMh45rGL5mlCu5XHoqJhTBEng2qyd5qEPYd7eR]

- 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. QV Siete. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzoM41yJ-Clv8B3myaLdhWrA4rVWcIgIN_d2HzerpjddVUcJGlqFXVlBhTwCplGPPmgPEzprkWPQZlKRp9hkjFFJNk4JyEIgGdZKC_Fv17YhkjlwT4HItX9e54Cfu98tNBtMAdwz1qIrppg7wkIUk9QCI0Nn1jT_s-kXYXOyXLVdqdog==]

- Anti-Inflammatory Activity of Natural Products. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG46GcwokNKt7caCOTyIRNYSDB3inJZLMBrl-ZOjaQjp5hceDnnReKjvbvAbpuIE7gbZhgNLna-dEscP2q82zAwbB4yC6YM47O8OYRaWFEljHQ51s045FSJQSO4DtPr-V6nkGok]

- Inhibitory Effects of 4-n-Butylresorcinol on Tyrosinase Activity and Melanin Synthesis. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqGXfYfe9ZzxE4qgdbJdIOriCMuCCjtK8clZqoGgVsXEk1_aABC1IZx0S9E6LCOjrvMlBH6WsUwNyRZUlRF1jF59Ow3iNBo9serxlyC8XbwAgs-fdknkABIBQLl_pacgdPCFwGBVMZ5efPvQ98BTbtPHMco_TWK2q-_9wDXJDyqnQWq5yS2Yb5f6dgjzD9M1Y-zyACyTAa03gS5Rh0y-sz0PVEdK9tyWu0se5sVQxJEQprQ_hSX0NlVinkX8kY5JvmiqQ=]

- An Overview of Alkylresorcinols Biological Properties and Effects. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLBazwXS4hwverXU8L3cA2wftfe-Y7DcvJKa-TFho2HGCkfRcp07kFRvPldgGIqlqX_kab5mo3svx3Zlk8abe4nlNfvyxVvIK2dCcc9mG1pFknpuxjlQMDJZssV3tVPkpC8Hh18A0OKIqZddA=]

- Antioxidant and Anti-Inflammatory Activity of 4-Hexylresorcinol. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0EnamVn9KeAzF5S7zR_USIFJQ_yvrrMSVPdB5B-r2uP5mKsvybrJM60bH5Ur2dsmTYKmQeiX-oaTXJ8Fb6QEuWs-8nqX3zpjrHyvv_pc6PqJWv8lpAh59uORlW93N68lu0Eh6SYIuQyl0uaH8wIJO5gPLiSTSoPb7yghqNgaeotkUGiUtGhPpdiziUL1eeIMPtnOQbjOogq9YtG1GSRYPqX040bKK_y2q-BM0Pw==]

- Effects of 4-Hexylresorcinol on Protein Expressions in RAW 264.7 Cells as Determined by Immunoprecipitation High Performance Liquid Chromatography. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8BunQ_2jLzdGuLwTIClKcXW6fFB7WuoOC2Xu3PSoTggytBlt8_Sp7dNx_tTQiioUgZ111J1WBU5ztsvvgO2LClSZqIyXVvlNQwiXE94aEoeFS8Di_Jv9yvcKO-Uv5C4C3-tSiCIPo2RkjJpA=]

-

Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[2]resorcinarene. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZR_OYLMIq0FMQRg0YQGJFZJdPsMEQKpBJO8y_2VYN8ShNd_USxSqBjsCwRQZObnIBBVM3Mbq-eMmt26Bpk3Rl64LgAHL_R5OqxlV5tJtUK-eZ7VK-7lnfvR76m1oKjjfspDkKOw==]

- Quantitative Assessment of Antimicrobial Activity of PLGA Films Loaded with 4-Hexylresorcinol. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq6HWJ76cjz1sf8bY3OHR40Uhtzs1tvtQj0xH0YGnj8MLD25eDEQnSxsJzu_AfHX0VqYc8iziak5E3t3FY4CShG7bePY9Gl6_cvBonQXLt__PEtKiGa8GaR_qrDnEXfQ==]

- Resorcinol alleviates alpha-terpineol-induced cell death in Schizosaccharomyces pombe via increased activity of the antioxidant enzyme Sod2. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7QeZTzOEgdWqMTwFveYuJcgW6zJ9dD6uLQJMH0Gp_oaUk6r2itWOuumUGvLItFz0Y0wzYLJ7mcJIz-aSjQukIjuwruX4Ciebne05ZFWbzt451p-1Xki9GNGJJ3OaW7yDXD-12]

- In Vitro Antioxidant Activity and Antigenotoxicity of 5-n-alkylresorcinols. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3O_DLzK5VJU4URfO9dqAGmdsoLOE5iJI9Y7NAq88XX0gAfOVakfkkeNF4p8Q17vYGHLckIDwCpvCdHUoysGNdJxXgOvKGbnQEfP6-OKyWk0-66ZFQAdPyr7MndFzUWPkoIpSy]

Sources

- 1. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 23504-03-2: 4-Isopropylresorcinol | CymitQuimica [cymitquimica.com]

- 3. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Isopropylresorcinol | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-isopropylresorcinol CAS#: 23504-03-2 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of certain resorcinol derivatives on the tyrosinase activity and the growth of melanoma cells [pubmed.ncbi.nlm.nih.gov]

- 9. qvsiete.com [qvsiete.com]

- 10. Resorcinol alleviates alpha-terpineol-induced cell death in Schizosaccharomyces pombe via increased activity of the antioxidant enzyme Sod2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro antioxidant activity and antigenotoxicity of 5-n-alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of 4-Hexylresorcinol on Protein Expressions in RAW 264.7 Cells as Determined by Immunoprecipitation High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Isopropylbenzene-1,3-diol

This guide provides a comprehensive technical overview of the multifaceted mechanism of action of 4-isopropylbenzene-1,3-diol (also known as 4-isopropylresorcinol). Designed for researchers, scientists, and professionals in drug development and cosmetic science, this document synthesizes current scientific understanding, details key experimental validation protocols, and offers insights into its biological effects at the molecular and cellular levels.

Introduction: The Scientific Profile of this compound

This compound is an organic compound belonging to the resorcinol class of aromatic phenols.[1] Characterized by a benzene ring with two hydroxyl groups at positions 1 and 3, and an isopropyl group at position 4, this molecule has garnered significant interest for its potent biological activities.[1][2] It is primarily recognized for its application in dermatological and cosmetic formulations as a skin-lightening agent, owing to its ability to inhibit melanin production.[1] Beyond its well-documented effects on melanogenesis, this compound also exhibits notable antioxidant and potential anticancer properties.[1] This guide will dissect the molecular underpinnings of these actions, providing a robust framework for its scientific application and future research.

Part 1: The Primary Mechanism of Action - Inhibition of Melanogenesis

The most prominent and commercially relevant biological activity of this compound is its ability to reduce skin pigmentation. This is primarily achieved through the direct inhibition of tyrosinase, the rate-limiting enzyme in the complex process of melanin synthesis.[3][4][5]

Direct Competitive Inhibition of Tyrosinase

Tyrosinase is a copper-containing enzyme that catalyzes the first two critical steps in melanin production: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[6] By targeting this enzyme, this compound effectively creates a bottleneck in the melanogenesis pathway.

Studies on 4-alkylresorcinols have demonstrated that they act as competitive inhibitors of tyrosinase.[6] This means that this compound likely binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine. The structural similarity of the resorcinol moiety to the phenolic structure of tyrosine allows it to occupy the catalytic pocket, thereby preventing the enzyme from processing its intended substrate. The potency of this inhibition is significant, with related 4-alkylresorcinols showing inhibitory concentrations (IC50) in the micromolar range, far exceeding the efficacy of commonly used agents like kojic acid and arbutin.[6][7]

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

Objective: To determine the inhibitory effect and kinetics of this compound on tyrosinase activity using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

This compound

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Create a dilution series to test various concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add a fixed volume of phosphate buffer to each well.

-

Add a small volume of the this compound solution (or DMSO for the control) to the respective wells.

-

Add a fixed volume of the mushroom tyrosinase solution to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a fixed volume of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero and then every minute for 20-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

-

Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) to visualize the inhibition kinetics. For competitive inhibition, the lines will intersect on the y-axis.

-

Modulation of Melanogenesis-Related Signaling Pathways

While direct tyrosinase inhibition is the primary mechanism, emerging evidence suggests that resorcinol derivatives may also influence the signaling cascades that regulate melanogenesis at the transcriptional level. Some studies on resorcinol indicate an ability to suppress the cAMP (cyclic adenosine monophosphate) signaling pathway.[8] The cAMP pathway is a key upstream activator of the Microphthalmia-associated Transcription Factor (MITF), which is the master regulator of melanogenic gene expression, including the gene for tyrosinase.[8] By reducing intracellular cAMP levels, this compound may decrease the expression of MITF and its downstream targets, tyrosinase, TRP-1, and TRP-2, leading to a more profound and sustained reduction in melanin synthesis.[8]

Furthermore, some research points to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway by resorcinols.[8] The activation of p38 MAPK can lead to the downregulation of MITF, adding another layer to the inhibitory effect on melanin production.[8][9] However, it is noteworthy that studies on the closely related 4-n-butylresorcinol did not show an effect on other signaling pathways like ERK or Akt, attributing its hypopigmentary effect solely to direct tyrosinase inhibition.[3][4] This highlights the need for further specific research on this compound to fully elucidate its impact on cellular signaling.

Caption: Dual-action mechanism of this compound on melanogenesis.

Part 2: Antioxidant Activity

Beyond its role in pigmentation, this compound is recognized for its antioxidant properties.[1] Phenolic compounds, in general, are effective antioxidants due to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions.

Free Radical Scavenging

The antioxidant mechanism of this compound is rooted in its chemical structure. The hydroxyl groups on the benzene ring are excellent hydrogen donors. When they react with a free radical, they form a stable phenoxyl radical, which is less reactive and thus unable to propagate the oxidative cascade. This free radical scavenging ability helps to protect cells from oxidative stress, which is implicated in skin aging and various pathologies.

Experimental Protocol: DPPH Free Radical Scavenging Assay

Objective: To quantify the free radical scavenging capacity of this compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH in methanol. The solution should have a deep purple color with an absorbance of approximately 1.0 at 517 nm.

-

Prepare a stock solution of this compound in methanol. Create a dilution series to test various concentrations.

-

Prepare a similar dilution series for the positive control.

-

-

Assay Protocol:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add a small volume of the this compound solution, positive control, or methanol (for the blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm.

-

The scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

-

Plot the percentage of scavenging against the concentration to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Part 3: Anticancer Potential

Preliminary research has suggested that this compound may possess anticancer properties. This activity appears to be linked to the inhibition of heat shock protein 90 (Hsp90) and the induction of apoptosis in cancer cells.

Inhibition of Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell growth, proliferation, and survival. It has been reported that this compound can inhibit the expression of Hsp90. Furthermore, it has been utilized as a reagent in the synthesis of novel Hsp90 inhibitors.[10][11] By disrupting Hsp90 function, this compound could destabilize these oncoproteins, leading to their degradation and ultimately inhibiting cancer cell growth. This mechanism suggests a potential therapeutic application in oncology.

Cell Cycle Arrest and Apoptosis

In human lung cancer cell lines, this compound has been shown to arrest non-small cell lung cancer cells in the G1 phase of the cell cycle and increase apoptosis (programmed cell death). This indicates that the compound can interfere with the fundamental processes of cancer cell division and survival. The G1 arrest prevents the cells from replicating their DNA and progressing towards mitosis, while the induction of apoptosis leads to their systematic elimination.

Caption: Proposed anticancer mechanisms of this compound.

Summary and Future Directions

This compound exhibits a compelling range of biological activities, with its mechanism of action centered on enzyme inhibition, antioxidant effects, and potential anticancer pathways.

| Biological Activity | Primary Mechanism | Secondary/Potential Mechanisms |

| Skin Lightening | Competitive inhibition of tyrosinase | Suppression of cAMP signaling; Activation of p38 MAPK |

| Antioxidant | Free radical scavenging via hydrogen donation | - |

| Anticancer | Inhibition of Hsp90 expression | G1 cell cycle arrest; Induction of apoptosis |

While the role of this compound as a tyrosinase inhibitor is well-supported, further research is warranted to fully delineate its influence on melanogenesis-related signaling pathways. Its antioxidant properties are consistent with its phenolic structure, but more detailed studies could explore its effects on endogenous antioxidant enzymes. The anticancer potential, particularly the inhibition of Hsp90, presents an exciting avenue for future investigation and potential therapeutic development. A deeper understanding of these mechanisms will be crucial for optimizing its use in both cosmetic and pharmaceutical applications.

References

-

Gillbro, J. M., & Olsson, M. J. (2011). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. International Journal of Cosmetic Science, 33(3), 210-220. [Link]

-

Kim, D. S., Kim, S. Y., Park, S. H., Choi, Y. G., Kwon, S. B., Kim, M. K., ... & Park, K. C. (2005). Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. Biological and Pharmaceutical Bulletin, 28(12), 2216-2219. [Link]

-

Cha, J. H., Lee, S. A., Lee, J. Y., & Chun, H. S. (2018). Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling. Bioscience, Biotechnology, and Biochemistry, 82(7), 1166-1173. [Link]

-

Smit, N., Vicanova, J., & Kramer, W. (2021). Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity. Molecules, 26(11), 3149. [Link]

-

Kornpointner, C., & Kählig, H. (2020). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. Journal of the European Academy of Dermatology and Venereology, 34(S2), 5-11. [Link]

-

Pharmaffiliates. This compound | CAS No : 23504-03-2. [Link]

-

PubChem. 4-Isopropylresorcinol | C9H12O2 | CID 90135. [Link]

Sources

- 1. CAS 23504-03-2: 4-Isopropylresorcinol | CymitQuimica [cymitquimica.com]

- 2. 4-Isopropylresorcinol | C9H12O2 | CID 90135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-isopropylresorcinol CAS#: 23504-03-2 [m.chemicalbook.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

CAS 23504-03-2 discovery and history

An In-Depth Technical Guide to 2,4-Diamino-6-hydroxypyrimidine (DAHP): From Discovery to Application

Abstract

2,4-Diamino-6-hydroxypyrimidine (DAHP), a pyrimidine derivative, has carved a significant niche in biochemical and pharmacological research. Initially identified through its effects on microbial growth, its primary and most well-characterized role is as a selective inhibitor of GTP cyclohydrolase I (GCH1), the rate-limiting enzyme in the de novo biosynthesis of tetrahydrobiopterin (BH4). This guide provides a comprehensive overview of the discovery, history, and key technical aspects of DAHP, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, mechanism of action, and its application in studying various physiological and pathological processes, particularly those involving nitric oxide and BH4-dependent pathways.

Historical Perspective and Discovery

The journey of 2,4-diamino-6-hydroxypyrimidine (CAS 56-06-4) begins not as a targeted enzyme inhibitor, but as a compound synthesized early in the exploration of pyrimidine chemistry. The foundational synthesis of this compound is a modification of the method developed by Traube.[1] While the initial synthesis dates back to the early 20th century, its biological significance was not immediately apparent.

A pivotal moment in the history of DAHP was its identification as an inhibitor of the growth of the protozoan Crithidia fasciculata.[2] This discovery marked the transition of DAHP from a chemical entity to a biologically active molecule of interest. Subsequent research elucidated that its inhibitory effects were due to the blockade of pterin synthesis, a pathway essential for this organism. This early work laid the groundwork for its later characterization as a specific inhibitor of a key enzyme in this pathway.

Further investigations in mammalian systems solidified its role as a valuable research tool. Scientists studying the intricate signaling pathways involving nitric oxide (NO) found DAHP to be instrumental. By inhibiting the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for nitric oxide synthases (NOS), DAHP allowed for the dissection of BH4-dependent and independent processes.[2][3][4]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental for its effective application in research.

| Property | Value | Source |

| CAS Number | 56-06-4 | [3][5] |

| Molecular Formula | C4H6N4O | [5] |

| Molecular Weight | 126.12 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 285-286 °C (with decomposition) | [5] |

| Solubility | Soluble in DMSO and methanol; sparingly soluble in water. | [5] |

Synthesis

The synthesis of 2,4-diamino-6-hydroxypyrimidine is well-established and is a modification of the Traube pyrimidine synthesis.[1] The general principle involves the condensation of a guanidine salt with an ethyl cyanoacetate derivative in the presence of a base.

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This protocol is adapted from established methods.[1][6]

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Ethyl cyanoacetate

-

Guanidine hydrochloride

-

Glacial acetic acid

-

Round-bottomed flask with reflux condenser and drying tube

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium (1 g atom equivalent) in anhydrous ethanol in a round-bottomed flask fitted with a reflux condenser and a calcium chloride drying tube.

-

After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (1 mole equivalent).

-

In a separate flask, prepare another solution of sodium ethoxide with the same volume and concentration.

-

To the second sodium ethoxide solution, add guanidine hydrochloride (1.02 mole equivalents).

-

Separate the resulting sodium chloride by filtration.

-

Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate.

-

Heat the mixture under reflux for 2 hours.

-

Evaporate the mixture to dryness at atmospheric pressure.

-

Dissolve the solid product in boiling water and acidify with glacial acetic acid.

-

Upon cooling, yellow needles of 2,4-diamino-6-hydroxypyrimidine will separate.

-

Collect the product by filtration, wash with cold water, and dry.

Expected Yield: 80-82%[6]

Mechanism of Action: Inhibition of GTP Cyclohydrolase I

The primary and most significant biological activity of DAHP is its selective inhibition of GTP cyclohydrolase I (GCH1).[2][3][4][5] GCH1 is the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4) from guanosine triphosphate (GTP).[2][3]

BH4 is an essential cofactor for several key enzymes, including:

-

Nitric Oxide Synthases (NOS): iNOS, eNOS, and nNOS all require BH4 for the production of nitric oxide.

-

Aromatic Amino Acid Hydroxylases: Phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, which are involved in the synthesis of neurotransmitters like dopamine and serotonin.

By inhibiting GCH1, DAHP effectively blocks the synthesis of BH4, leading to a rapid decrease in its intracellular levels.[2][3] This makes DAHP a powerful tool for investigating the roles of BH4 in various cellular processes.

Caption: Inhibition of the BH4 synthesis pathway by DAHP.

Applications in Research and Drug Development

DAHP's specific mechanism of action has made it an invaluable tool in several areas of research.

Elucidating the Role of BH4 in Nitric Oxide Synthesis

DAHP is widely used to study the dependence of nitric oxide production on de novo BH4 synthesis. For example, in cytokine-activated macrophages, DAHP has been shown to suppress nitric oxide production, and this effect can be reversed by the addition of sepiapterin, a substrate for the BH4 salvage pathway.[7] This demonstrates the critical role of BH4 in NOS activity.

Experimental Protocol: Inhibition of NO Production in Macrophages

This protocol provides a general workflow for assessing the effect of DAHP on nitric oxide production in a macrophage cell line.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

-

2,4-Diamino-6-hydroxypyrimidine (DAHP)

-

Sepiapterin

-

Griess Reagent System for nitrite determination

Procedure:

-

Plate macrophages at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of DAHP for 1-2 hours.

-

For rescue experiments, add sepiapterin to the relevant wells.

-

Stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions.

-

Quantify nitrite levels by comparing to a standard curve.

Investigating BH4-Independent Effects

Interestingly, some studies have revealed that DAHP may have biological effects that are independent of its BH4-lowering activity. For instance, in human umbilical vein endothelial cells (HUVEC), DAHP was found to suppress the cytokine-induced expression of vascular cell adhesion molecule 1 (VCAM-1) in a BH4-independent manner.[8] This effect was attributed to the suppression of NF-κB accumulation in the nucleus.[8] This highlights the importance of careful experimental design and interpretation when using DAHP.

Caption: General experimental workflow for studying DAHP effects.

Precursor for Chemical Synthesis

Beyond its role as a biological inhibitor, 2,4-diamino-6-hydroxypyrimidine serves as a versatile precursor in the synthesis of other molecules. It is a key starting material for the production of purine analogs and other substituted pyrimidines, some of which have been investigated for their potential as anticancer and antiviral agents.[9][10][11] For example, it is a precursor in the synthesis of 2,4-diamino-6-chloropyrimidine, an important intermediate for the production of Minoxidil.[12][13]

Conclusion and Future Directions

2,4-Diamino-6-hydroxypyrimidine has a rich history, evolving from a synthetically accessible heterocycle to a cornerstone tool in the study of BH4-dependent biological pathways. Its specificity as a GCH1 inhibitor has been instrumental in advancing our understanding of nitric oxide signaling, neurotransmitter synthesis, and inflammatory processes. While its primary utility lies in basic research, the potential for its derivatives in therapeutic applications continues to be an area of active investigation. The discovery of BH4-independent effects of DAHP also opens new avenues for research into its molecular interactions and potential off-target activities. As our understanding of the complexities of cellular signaling continues to grow, DAHP will undoubtedly remain a relevant and valuable compound in the arsenal of researchers and drug development professionals.

References

-

The Chemical Properties and Research Applications of 2,4-Diamino-6-hydroxypyrimidine. ([Link])

-

The Role of 2,4-Diamino-6-hydroxypyrimidine in Biochemical Research. ([Link])

-

Organic Syntheses Procedure: 2,4-diamino-6-hydroxypyrimidine. ([Link])

-

2,4-Diamino-6-hydroxypyrimidine: A Versatile Compound with Diverse Applications. ([Link])

- Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine. ()

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. ([Link])

-

TSI Journals. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. ([Link])

-

PubMed. 2,4-Diamino-6-hydroxypyrimidine (DAHP) suppresses cytokine-induced VCAM-1 expression on the cell surface of human umbilical vein endothelial cells in a BH(4)-independent manner. ([Link])

-

PubMed. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. ([Link])

-

PubMed. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. ([Link])

- Patsnap. Preparation method of 2, 4-diamino-6-chloropyrimidine. ()

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4-Diamino-6-hydroxypyrimidine (DAHP) suppresses cytokine-induced VCAM-1 expression on the cell surface of human umbilical vein endothelial cells in a BH(4)-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]

- 11. tsijournals.com [tsijournals.com]

- 12. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 13. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

A Comprehensive Spectroscopic Guide to 4-Isopropylbenzene-1,3-diol for Advanced Research and Development

This in-depth technical guide provides a detailed spectroscopic analysis of 4-isopropylbenzene-1,3-diol, also known as 4-isopropylresorcinol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and characterization of this compound. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and provides field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound (C₉H₁₂O₂) is a resorcinol derivative with a molecular weight of 152.19 g/mol .[1] Its structure, featuring a hydroxylated aromatic ring with an isopropyl substituent, makes it a molecule of interest in various fields, including the synthesis of pharmaceutical agents and other organic compounds.[2] Accurate and thorough spectroscopic analysis is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide will systematically dissect the 1H NMR, 13C NMR, IR, and MS data, providing a robust framework for its characterization.

Molecular Structure:

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Data in DMSO-d6 (400 MHz): [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.02 | s | 1H | Ar-OH |

| 8.90 | s | 1H | Ar-OH |

| 6.85 | d, J=8.2 Hz | 1H | Ar-H |

| 6.26 | d, J=2.7 Hz | 1H | Ar-H |

| 6.16 | dd, J=8.2, 2.3 Hz | 1H | Ar-H |

| 3.16-2.98 | m | 1H | -CH(CH₃)₂ |

| 1.18-1.04 | d, J≈7 Hz | 6H | -CH(CH₃)₂ |

Interpretation:

-

Hydroxyl Protons (9.02 and 8.90 ppm): The two singlets in the downfield region are characteristic of phenolic hydroxyl protons. Their distinct chemical shifts suggest they are in slightly different chemical environments, which is expected for a 1,3-diol.

-

Aromatic Protons (6.85, 6.26, and 6.16 ppm): The three signals in the aromatic region confirm the presence of three protons on the benzene ring. The doublet at 6.85 ppm with a coupling constant of 8.2 Hz is typical for ortho-coupling. The doublet at 6.26 ppm with a smaller coupling constant of 2.7 Hz suggests meta-coupling. The doublet of doublets at 6.16 ppm arises from a proton that is both ortho and meta to its neighbors.

-

Isopropyl Group (3.16-2.98 and 1.18-1.04 ppm): The multiplet (septet) between 3.16 and 2.98 ppm corresponds to the methine proton of the isopropyl group, which is split by the six adjacent methyl protons. The doublet integrating to six protons between 1.18 and 1.04 ppm is characteristic of the two equivalent methyl groups of the isopropyl substituent, split by the single methine proton.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Data in DMSO-d6 (100 MHz): [3]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 155.59 | Ar-C-OH |

| 154.78 | Ar-C-OH |

| 125.87 | Ar-C |

| 124.56 | Ar-C-H |

| 105.67 | Ar-C-H |

| 102.11 | Ar-C-H |

| 25.52 | -C H(CH₃)₂ |

| 22.64 | -CH(C H₃)₂ |

Interpretation:

-

Aromatic Carbons (155.59 - 102.11 ppm): The six signals in the aromatic region correspond to the six carbons of the benzene ring. The two downfield signals at 155.59 and 154.78 ppm are assigned to the carbons bearing the hydroxyl groups due to the strong deshielding effect of the oxygen atoms. The signal at 125.87 ppm is attributed to the carbon atom attached to the isopropyl group. The remaining three signals correspond to the carbons bonded to hydrogen.

-

Isopropyl Carbons (25.52 and 22.64 ppm): The signal at 25.52 ppm is assigned to the methine carbon of the isopropyl group, while the signal at 22.64 ppm corresponds to the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a convenient sampling technique for solid and liquid samples, requiring minimal sample preparation.

Caption: Workflow for acquiring an FT-IR spectrum using the ATR technique.

Predicted IR Absorption Bands

Based on the structure of this compound and comparison with the spectra of resorcinol and isopropylbenzene, the following characteristic absorption bands are expected: [4][5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|